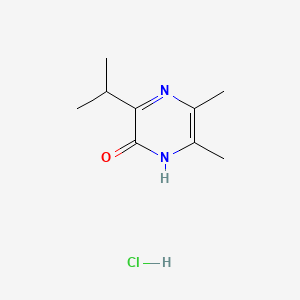
N-Linolenoyldopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Linolenoyldopamine is a bioactive compound that belongs to the family of fatty acid amides. It is formed by the conjugation of linolenic acid, an omega-3 fatty acid, with dopamine, a well-known neurotransmitter. This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Linolenoyldopamine typically involves the amidation of linolenic acid with dopamine. This reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild conditions to prevent the degradation of the sensitive linolenic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Linolenoyldopamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The hydroxyl groups on the dopamine moiety can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Saturated fatty acid amides.
Substitution: Ether or ester derivatives of dopamine.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying the reactivity of fatty acid amides and their derivatives.
Biology: Investigating its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Exploring its potential as an anti-inflammatory and neuroprotective agent, given the known activities of its parent compounds, linolenic acid, and dopamine.
Mécanisme D'action
The mechanism of action of N-Linolenoyldopamine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with receptors such as transient receptor potential vanilloid 1 (TRPV1), which is involved in pain and inflammation pathways.
Pathways Involved: The activation of TRPV1 by this compound can lead to the modulation of calcium influx in cells, influencing various downstream signaling pathways that regulate inflammation and cell survival.
Comparaison Avec Des Composés Similaires
N-Linolenoyldopamine can be compared with other fatty acid amides such as:
N-Oleoyldopamine: Similar in structure but derived from oleic acid. It also activates TRPV1 and has anti-inflammatory properties.
N-Palmitoyldopamine: Derived from palmitic acid, it has different physicochemical properties and biological activities.
N-Arachidonoyldopamine: Derived from arachidonic acid, it is known for its role in endocannabinoid signaling.
Uniqueness: this compound is unique due to the presence of multiple double bonds in the linolenic acid moiety, which can influence its reactivity and biological activity. Its combination of omega-3 fatty acid and dopamine functionalities makes it a compound of interest for various therapeutic and industrial applications.
Propriétés
Numéro CAS |
105955-13-3 |
|---|---|
Formule moléculaire |
C26H39NO3 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h3-4,6-7,9-10,18-19,22,28-29H,2,5,8,11-17,20-21H2,1H3,(H,27,30)/b4-3-,7-6-,10-9- |
Clé InChI |
WKASWGQDAKPOAS-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




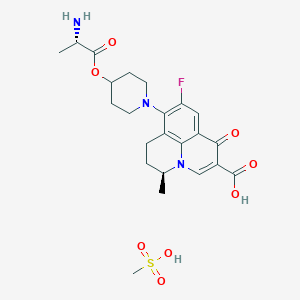
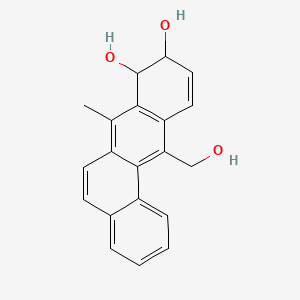
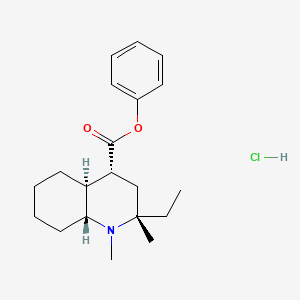
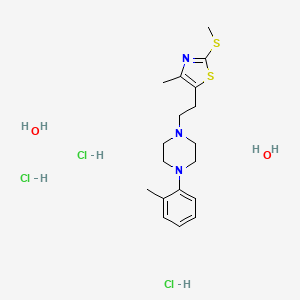


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

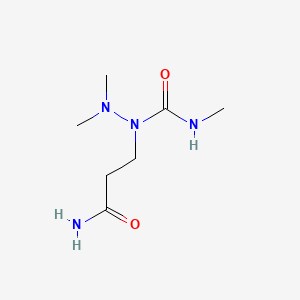
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
